2-Naphthoylethyltrimethylammonium
Overview
Description
2-Naphthoylethyltrimethylammonium is a quaternary ammonium compound known for its role in the synthesis of neurotransmitters. It is a white crystalline powder that is soluble in water and organic solvents. This compound is particularly significant in the field of biochemistry due to its involvement in the synthesis of acetylcholine, a crucial neurotransmitter .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthoylethyltrimethylammonium typically involves the reaction of 2-naphthoyl chloride with ethyltrimethylammonium iodide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
2-Naphthoylethyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Naphthoic acid derivatives.
Reduction: Naphthyl ethylamine derivatives.
Substitution: Various substituted naphthyl compounds.
Scientific Research Applications
2-Naphthoylethyltrimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Plays a role in the study of neurotransmitter synthesis and function.
Medicine: Investigated for its potential therapeutic applications in neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Naphthoylethyltrimethylammonium involves its role as a substrate for choline acetyltransferase, an enzyme that catalyzes the synthesis of acetylcholine from acetyl-CoA and choline. This process is crucial for the proper functioning of the nervous system, as acetylcholine is a key neurotransmitter involved in muscle contraction, memory, and learning .
Comparison with Similar Compounds
2-Naphthoylethyltrimethylammonium can be compared with other quaternary ammonium compounds such as:
- 2-(alpha-naphthoyl)ethyltrimethylammonium iodide
- 2-(beta-naphthoyl)ethyltrimethylammonium iodide
- Trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium iodide
These compounds share similar structures but differ in their specific functional groups and reactivity. The unique feature of this compound is its specific role in neurotransmitter synthesis, which sets it apart from other related compounds .
Properties
IUPAC Name |
trimethyl-(3-naphthalen-2-yl-3-oxopropyl)azanium;iodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20NO.HI/c1-17(2,3)11-10-16(18)15-9-8-13-6-4-5-7-14(13)12-15;/h4-9,12H,10-11H2,1-3H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFHUGCXEAQKRZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCC(=O)C1=CC2=CC=CC=C2C=C1.[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60953164 | |
Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31059-54-8 | |
Record name | 2-Naphthoylethyltrimethylammonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031059548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N,N-Trimethyl-3-(naphthalen-2-yl)-3-oxopropan-1-aminium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60953164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does beta-NETA interact with ChA and what are the downstream effects of this interaction?
A1: Beta-NETA inhibits ChA, the enzyme responsible for acetylcholine (ACh) synthesis, in a non-competitive manner with respect to both acetylcoenzyme A and choline. [] This means that beta-NETA doesn't directly compete with these substrates for the active site. Instead, it likely binds to a different site on the enzyme, altering its conformation and reducing its catalytic activity. [] This inhibition leads to a decrease in ACh production. As ACh is a crucial neurotransmitter involved in various physiological processes, inhibiting its synthesis can have significant downstream effects on neuronal signaling and muscle function.
Q2: How does the structure of beta-NETA compare to its isomer, alpha-NETA, and how do these structural differences affect their potency as ChA inhibitors?
A2: Both beta-NETA and alpha-NETA share the same molecular formula and weight, but they differ in the position of the naphthoyl group on the ethyltrimethylammonium backbone. This seemingly minor structural difference leads to a significant difference in their potency as ChA inhibitors. Alpha-NETA, with the naphthoyl group in the alpha position, exhibits a much higher inhibitory potency (IC50 = 9 μM) compared to beta-NETA (IC50 = 76 μM). [, ] This suggests that the alpha position of the naphthoyl group allows for a more favorable interaction with the enzyme, potentially through better alignment within the binding site, leading to more effective inhibition. []
- [1] 2-(alpha-Naphthoyl)ethyltrimethylammonium iodide and its beta-isomer: new selective, stable and fluorescent inhibitors of choline acetyltransferase.
- [2] Relationships between chemical structure and inhibition of choline acetyltransferase by 2-(alpha-naphthoyl)ethyltrimethylammonium and related compounds.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.